Curdlan

Description

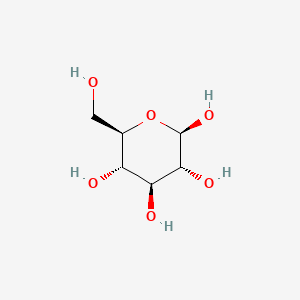

Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.

Structure

3D Structure

Properties

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Curdlan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curdlan is a neutral, water-insoluble microbial polysaccharide with significant potential in the pharmaceutical, food, and biotechnology industries. Its unique gelling properties and biological activities, including anti-tumor and immunomodulatory effects, are intrinsically linked to its well-defined chemical structure. This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by quantitative data and detailed experimental methodologies for its characterization.

Core Chemical Structure

This compound is a high-molecular-weight homopolymer composed of D-glucose monomeric units. These units are linked together in a linear fashion primarily through β-(1,3)-glycosidic bonds .[1][2][3] The general molecular formula for this compound is (C₆H₁₀O₅)n .[1][4] While predominantly linear, some studies suggest the presence of a few inter- or intra-chain 1,6-linkages.[1][4]

The β-(1,3)-glucosidic linkage imparts a specific stereochemistry to the polymer chain, influencing its secondary and tertiary structures. Under different conditions, this compound can exist in various conformations, including a random coil, a single helix, and a triple helix.[4][5][6] These higher-order structures are crucial for its gelling properties and biological functions.

Diagram of this compound's Chemical Structure

Caption: Linear chain of β-D-glucose units linked by (1→3)-glycosidic bonds.

Quantitative Physicochemical Properties

The physical and chemical characteristics of this compound can vary depending on the producing microbial strain and the purification methods employed. The following table summarizes key quantitative data reported in the literature.

| Property | Value Range | Analytical Techniques Used | References |

| Molecular Weight (Mw) | 5.3 × 10⁴ to 3.58 × 10⁶ Da | Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC), MALDI-TOF Mass Spectrometry | [4][5] |

| Degree of Polymerization (DP) | Approximately 135 to over 12,000 glucose units | Calculated from Molecular Weight | [4] |

| Solubility | Insoluble in water and ethanol; Soluble in alkaline solutions (e.g., >0.25 M NaOH) and DMSO | Standard solubility tests | [7][8] |

| Gel Strength | 600 to 972.5 g/cm² (for a 2% aqueous suspension) | Texture Analyzer | [4][8] |

Experimental Protocols for Structural Characterization

The determination of this compound's chemical structure relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Extraction and Purification of this compound

A common method for isolating this compound from microbial cultures involves alkaline extraction followed by acid precipitation.

Protocol:

-

Cell Removal: Centrifuge the fermentation broth at 12,000 x g for 30 minutes to pellet the microbial cells and the insoluble this compound.

-

Alkaline Dissolution: Resuspend the pellet in an equal volume of 0.5 N sodium hydroxide (NaOH) at 4°C and stir the mixture for 10 minutes, followed by standing for 3 hours at the same temperature to dissolve the this compound.

-

Clarification: Centrifuge the viscous solution at 12,000 x g for 40 minutes to remove residual cells and other insoluble materials.

-

Precipitation: Collect the clear supernatant and neutralize it with 10% acetic acid to a pH of 7.0 to precipitate the this compound.

-

Washing and Dehydration: Collect the precipitated this compound by centrifugation and wash it repeatedly with deionized water, followed by acetone and finally ether to dehydrate the polymer.

-

Drying: Dry the purified this compound under vacuum.

Diagram of this compound Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound from microbial culture.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and glycosidic linkages present in the this compound molecule.

Protocol:

-

Sample Preparation: Mix a small amount of dried this compound powder with potassium bromide (KBr) and press the mixture into a thin pellet.

-

Data Acquisition: Obtain the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Analysis: A characteristic absorption band around 890 cm⁻¹ is indicative of the β-glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, confirming the monomeric units and the nature of the glycosidic bonds.

Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or a dilute sodium hydroxide solution in D₂O.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analysis: The chemical shifts of the anomeric proton (H-1) and carbon (C-1) are characteristic of the β-(1,3)-glucosidic linkage. For instance, in ¹³C NMR, the C-1 and C-3 signals appear at approximately 103 ppm and 86 ppm, respectively.

X-ray Diffraction (XRD)

XRD analysis is employed to investigate the crystalline structure and polymorphism of this compound, providing insights into its helical conformations.

Protocol:

-

Sample Preparation: Prepare this compound fibers by extruding a solution of this compound in a suitable solvent (e.g., DMSO) into a non-solvent (e.g., methanol) and then washing with water.

-

Data Acquisition: Obtain the X-ray diffraction pattern of the oriented fibers.

-

Analysis: The diffraction patterns can reveal the presence of single or triple helical structures and provide information on the packing of the polymer chains.

Conclusion

The chemical structure of this compound, a linear β-(1,3)-glucan, is the foundation of its unique physicochemical properties and biological activities. A thorough understanding of its molecular architecture, facilitated by the experimental protocols detailed in this guide, is essential for its effective application in research, drug development, and various industrial sectors. The ability to characterize and control the structure of this compound will undoubtedly unlock its full therapeutic and technological potential.

References

- 1. Determination of molecular weight profile for a bioactive beta-(1-->3) polysaccharides (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Preparation of Single-Helical this compound Hydrogel and Its Activation with Coagulation Factor G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Description of recovery method used for this compound produced by Agrobacterium sp. IFO 13140 and its relation to the morphology and physicochemical and technological properties of the polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Curdlan Polysaccharide: Molecular Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curdlan, a neutral β-(1,3)-glucan produced by bacteria such as Agrobacterium species, is a versatile polysaccharide with significant applications in the food and pharmaceutical industries. Its unique thermo-gelling properties and biocompatibility make it a subject of extensive research for drug delivery, immunotherapy, and tissue engineering. This technical guide provides an in-depth overview of the molecular characteristics of this compound, including its chemical formula and molecular weight. It further details the experimental protocols for its characterization and illustrates key biological signaling pathways and experimental workflows.

Molecular Formula and Structure

This compound is a linear homopolymer composed of D-glucose units linked by β-(1,3)-glycosidic bonds.[1] Its chemical structure is unbranched, contributing to its unique physicochemical properties.[2][3] The general chemical formula for this compound is (C₆H₁₀O₅)n .[2][4][5]

Molecular Weight

The molecular weight of this compound is not a single value but rather a range, reflecting the polydispersity of the polymer. The molecular weight can vary depending on the producing bacterial strain and fermentation conditions.[2]

| Property | Value | References |

| General Molecular Weight Range | 5.3 × 10⁴ to 2.0 × 10⁶ Da | [2] |

| Average Degree of Polymerization | ~450 | [2] |

| Number-Average Molecular Weight (Mn) (MALDI) | 8,000 Da | [6] |

| Weight-Average Molecular Weight (Mw) (MALDI) | 8,700 Da | [6] |

| Number-Average Molecular Weight (Mn) (GPC-MALLS) | 22,000 Da | [7] |

| Weight-Average Molecular Weight (Mw) (GPC-MALLS) | 31,500 Da | [7] |

| Viscosity-Average Molecular Weight (GPC) | 7.9 × 10⁵ g/mol | [8] |

Experimental Protocols for Molecular Weight Determination

The determination of this compound's molecular weight is crucial for understanding its properties and for quality control. The two primary methods employed are Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution.

Methodology:

-

Sample Preparation:

-

This compound is insoluble in water and most organic solvents. It is typically dissolved in a dilute alkaline solution (e.g., 0.1 M NaOH) or dimethyl sulfoxide (DMSO).[9]

-

The sample is filtered through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection into the GPC system.

-

-

Instrumentation and Conditions:

-

Columns: A series of columns packed with porous gel materials (e.g., cross-linked polystyrene-divinylbenzene or hydrophilic modified silica) are used. For polysaccharides, columns like those from the TSKgel GMPWXL series are suitable.

-

Mobile Phase: The choice of mobile phase depends on the solvent used for sample dissolution. For this compound dissolved in NaOH, an aqueous buffer with a similar pH and ionic strength is used to prevent precipitation and minimize interactions with the column matrix. A common mobile phase is a phosphate or nitrate buffer.

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detector: A Refractive Index (RI) detector is commonly used for polysaccharides as they lack a strong UV chromophore. Multi-Angle Laser Light Scattering (MALLS) detectors can be coupled with an RI detector to obtain absolute molecular weight without the need for column calibration with polymer standards.

-

Calibration: The system is calibrated with a series of narrow-polydispersity polysaccharide standards (e.g., pullulan or dextran) of known molecular weights. A calibration curve of log(Molecular Weight) versus elution volume/time is constructed.

-

-

Data Analysis:

-

The elution profile of the this compound sample is recorded.

-

The molecular weight distribution (including Mn, Mw, and polydispersity index) is calculated by comparing the sample's elution profile to the calibration curve using specialized GPC software.

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile biomolecules like polysaccharides.

Methodology:

-

Sample Preparation:

-

For MALDI-TOF MS analysis of polysaccharides, derivatization is often employed to improve ionization efficiency and sensitivity. Permethylation is a common method.

-

The crude this compound sample can be fractionated into water-soluble (low molecular weight) and water-insoluble (high molecular weight) portions.[6]

-

-

Matrix Selection and Sample Spotting:

-

A suitable matrix is crucial for successful MALDI analysis. For polysaccharides, 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix.[10] A mixture of DHB and 3-aminoquinoline (3AQ) has also been shown to be effective for this compound analysis.[7]

-

The matrix solution is prepared in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

-

The this compound sample solution is mixed with the matrix solution.

-

A small volume (typically 1 µL) of the mixture is spotted onto the MALDI target plate and allowed to air-dry, forming co-crystals of the sample and matrix.

-

-

Instrumentation and Data Acquisition:

-

The MALDI target plate is inserted into the high-vacuum source of the TOF mass spectrometer.

-

A pulsed laser (e.g., a nitrogen laser at 337 nm) is directed at the sample spot. The matrix absorbs the laser energy, leading to the desorption and ionization of the this compound molecules.

-

The ionized molecules are accelerated by an electric field and travel down a flight tube. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio.

-

-

Data Analysis:

-

The resulting mass spectrum shows a distribution of peaks, each corresponding to a different polymer chain length.

-

From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index can be calculated.

-

Signaling Pathways and Experimental Workflows

This compound is recognized by the innate immune system, primarily through Dectin-1, a C-type lectin receptor, and Toll-like Receptor 4 (TLR4).[3] This recognition triggers downstream signaling cascades that lead to various cellular responses.

This compound-Induced Immune Signaling Pathway

References

- 1. Dectin-1-mediated Signaling Leads to Characteristic Gene Expressions and Cytokine Secretion via Spleen Tyrosine Kinase (Syk) in Rat Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound activates dendritic cells through dectin-1 and toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of novel this compound nanoparticles for intracellular siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Novel this compound Nanoparticles for Intracellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analysis of a bioactive beta-(1 --> 3) polysaccharide (this compound) using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design of Mannose-Functionalized this compound Nanoparticles for Macrophage-Targeted siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Microbial Sources for Curdlan Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Curdlan, a neutral β-(1,3)-glucan exopolysaccharide, has garnered significant attention in the pharmaceutical and biomedical fields due to its unique physicochemical properties, including its ability to form thermo-reversible gels and its notable biological activities. This technical guide provides an in-depth overview of the microbial sources for this compound production, detailing quantitative data, experimental protocols, and the underlying biosynthetic and regulatory pathways.

Microbial Producers of this compound

This compound is synthesized by a variety of microorganisms, primarily soil bacteria. While several genera have been identified as this compound producers, species of Agrobacterium and Alcaligenes are the most well-studied and commercially utilized. Other notable producers include species from the genera Rhizobium, Paenibacillus, and Bacillus.[1] Fungal and yeast species such as Saccharomyces cerevisiae, Candida spp., Aureobasidium pullulan, and Poria cocos have also been reported to produce β-(1,3)-glucans, though bacterial systems remain the primary source for industrial this compound production.[2][3]

Key Microbial Strains and Production Yields

The production of this compound is highly dependent on the microbial strain and the fermentation conditions. Nitrogen limitation is a critical factor that triggers a metabolic shift from cell growth to exopolysaccharide synthesis.[4][5] The following tables summarize quantitative data on this compound production from various microbial sources.

Table 1: this compound Production by Predominant Bacterial Genera

| Microbial Species | Strain | Carbon Source | This compound Yield (g/L) | Fermentation Time (h) | Reference |

| Agrobacterium sp. | ATCC 31749 | Sucrose | 47.97 ± 0.57 | 96 | [6] |

| Agrobacterium sp. | ATCC 31750 mutant | Sucrose | 76 | 120 | [7] |

| Agrobacterium radiobacter | - | Sucrose | 41.24 | 96 | [2] |

| Alcaligenes faecalis | ATCC 31749 | Glucose | 72 | - | [8] |

| Alcaligenes faecalis var. myxogenes | ATCC 21680 | Glucose | ~0.5 g/g glucose | - | [9] |

| Rhizobium radiobacter | CGMCC 12099 | Glucose | 65.27 | 120 | [10][11] |

| Rhizobium radiobacter | - | - | 31 | 72 | [2] |

| Paenibacillus polymyxa | - | - | 6.89 | - | [2] |

Table 2: Influence of Carbon Source on this compound Production by Agrobacterium sp. DH-2

| Carbon Source | Maximum Production (g/L) | Yield (g this compound/g substrate) |

| Sucrose | 38.1 | 0.58 |

| Maltose | 37.4 | 0.53 |

Data from[12]

Experimental Protocols

Detailed methodologies are crucial for the successful production and purification of this compound. The following sections outline key experimental protocols derived from cited literature.

I. Culture Media and Fermentation for this compound Production

Objective: To cultivate this compound-producing microorganisms and induce exopolysaccharide synthesis.

A. Seed Culture Medium (Example for Agrobacterium sp.):

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

Glucose: 40 g/L

-

(NH₄)₂HPO₄: 2 g/L

-

KH₂PO₄: 1.5 g/L

-

MgSO₄·7H₂O: 0.75 g/L

-

pH: 7.0

B. Fermentation Medium (Example for Agrobacterium sp.):

-

Sucrose: 50 - 150 g/L[9]

-

(NH₄)₂HPO₄: 2 g/L

-

KH₂PO₄: 1.5 g/L

-

MgSO₄·7H₂O: 0.75 g/L

-

Trace Element Solution: 10 mL/L

-

FeSO₄·7H₂O: 5 g/L

-

MnSO₄: 2 g/L

-

CoCl₂·6H₂O: 1 g/L

-

ZnCl₂: 1 g/L

-

-

pH: 7.0 (initial)

Protocol:

-

Inoculum Preparation: Inoculate a single colony of the microbial strain into the seed culture medium and incubate at 30°C with shaking (e.g., 200 rpm) until the culture reaches the late exponential phase.

-

Fermentation: Inoculate the fermentation medium with the seed culture (e.g., 10% v/v). Maintain the fermentation at 30°C with controlled aeration and agitation. The pH is typically maintained at 7.0 during the initial cell growth phase and may be shifted to a lower pH (e.g., 5.5) to enhance this compound production after nitrogen depletion.[10]

-

Monitoring: Monitor cell growth (e.g., by measuring optical density at 600 nm) and substrate consumption throughout the fermentation. This compound production typically commences in the stationary phase upon nitrogen source depletion.[9]

II. Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Protocol:

-

Cell Separation: Centrifuge the fermentation broth at high speed (e.g., 12,000 x g for 30 minutes) to pellet the cells and the associated insoluble this compound.

-

Alkaline Solubilization: Resuspend the pellet in an equal volume of 0.5 N Sodium Hydroxide (NaOH) solution at a low temperature (e.g., 3°C). Stir the mixture for a short period (e.g., 10 minutes) and then let it stand for several hours to solubilize the this compound.

-

Removal of Cells: Centrifuge the viscous solution at a higher speed (e.g., 12,000 x g for 40 minutes) to remove the bacterial cells.

-

Precipitation: Collect the clear supernatant and neutralize it with an acid (e.g., 10% acetic acid or 3 N HCl) to a pH of approximately 7.0. This will cause the this compound to precipitate out of the solution.

-

Washing and Drying: Collect the this compound precipitate by centrifugation. Wash the precipitate repeatedly with deionized water, followed by washes with acetone and ether to dehydrate the polymer. Dry the purified this compound in a vacuum oven.

This protocol is adapted from[13]

Biosynthesis and Regulatory Pathways

The synthesis of this compound is a complex process involving several key genes and is tightly regulated in response to environmental cues, most notably nitrogen availability.

This compound Biosynthesis Pathway

The precursor for this compound biosynthesis is UDP-glucose, which is synthesized from glucose-1-phosphate by the enzyme UDP-glucose pyrophosphorylase.[2] The polymerization of glucose units into the β-(1,3)-glucan chain is then carried out by a complex of enzymes encoded by the crd operon.

Caption: Simplified overview of the this compound biosynthesis pathway.

Genetic Regulation of this compound Production

The genetic machinery for this compound synthesis is primarily located in the crd operon, which includes the genes crdA, crdS (encoding the catalytic synthase), and crdC.[2] The expression of this operon is positively regulated by the transcriptional activator CrdR.[1][2] The entire process is triggered by nitrogen starvation, a signal transduced through the NtrB-NtrC two-component system.[14]

Caption: Regulatory pathway of this compound synthesis initiated by nitrogen limitation.

Experimental Workflow for this compound Production and Analysis

The overall process from microbial culture to the final purified product and its characterization follows a systematic workflow.

Caption: General experimental workflow for this compound production and analysis.

References

- 1. CrdR function in a this compound-producing Agrobacterium sp. ATCC31749 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. Methionine biosynthesis pathway genes affect this compound biosynthesis of Agrobacterium sp. CGMCC 11546 via energy regeneration - East China Normal University [pure.ecnu.edu.cn]

- 5. Recent advances in this compound biosynthesis, biotechnological production, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound production by Agrobacterium sp. ATCC 31749 on an ethanol fermentation coproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Genetic Engineering of Agrobacterium Increases this compound Production through Increased Expression of the crdASC Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.igem.org [static.igem.org]

- 11. researchgate.net [researchgate.net]

- 12. Genetic Engineering of Agrobacterium Increases this compound Production through Increased Expression of the crdASC Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. Transcriptome profiling of a this compound-producing Agrobacterium reveals conserved regulatory mechanisms of exopolysaccharide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Machinery of Resilience: A Technical Guide to Bacterial β-(1,3)-Glucan Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial survival and interaction, the production of exopolysaccharides (EPS) stands as a critical strategy. Among these, β-(1,3)-glucan, a homopolymer of glucose linked by β-(1,3)-glycosidic bonds, plays a pivotal role in biofilm formation, protection against environmental stresses, and interaction with host organisms. This technical guide provides an in-depth exploration of the biosynthesis pathway of β-(1,3)-glucan in bacteria, with a particular focus on the well-characterized model of curdlan production in Agrobacterium sp. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of bacterial polysaccharides and the development of novel antimicrobial strategies.

Core Biosynthesis Pathway of Bacterial β-(1,3)-Glucan

The biosynthesis of β-(1,3)-glucan in bacteria is a multi-step enzymatic process that originates from central carbon metabolism. The pathway can be broadly divided into two key stages: the synthesis of the activated sugar donor, UDP-glucose, and the subsequent polymerization of glucose units to form the β-(1,3)-glucan chain.

Synthesis of the Precursor: UDP-Glucose

The journey from glucose to β-(1,3)-glucan begins with the formation of the high-energy glucose donor, uridine diphosphate glucose (UDP-glucose). This process involves a series of enzymatic reactions that convert glucose into this activated form, primed for polymerization.

-

Step 1: Glucose Phosphorylation: The initial step is the phosphorylation of glucose to glucose-6-phosphate by the enzyme hexokinase , utilizing ATP as the phosphate donor.

-

Step 2: Isomerization: Glucose-6-phosphate is then isomerized to glucose-1-phosphate by the enzyme phosphoglucomutase . This reversible reaction is crucial for directing glucose into various metabolic pathways.

-

Step 3: UDP-Glucose Formation: The final step in precursor synthesis is the formation of UDP-glucose from glucose-1-phosphate and UTP (uridine triphosphate). This reaction is catalyzed by the key enzyme UDP-glucose pyrophosphorylase (UGPase) . The hydrolysis of the released pyrophosphate (PPi) by pyrophosphatase provides the thermodynamic driving force for this reaction.

Polymerization of Glucose Units: The Role of β-(1,3)-Glucan Synthase

The polymerization of glucose units from UDP-glucose to form the linear β-(1,3)-glucan chain is catalyzed by the integral membrane enzyme, β-(1,3)-glucan synthase . In the context of this compound production in Agrobacterium sp., this enzyme is known as This compound synthase (CrdS) .

The CrdS protein is a glycosyltransferase that is embedded in the bacterial inner membrane. It is believed to function as a processive enzyme, sequentially adding glucose units from UDP-glucose to the growing polysaccharide chain. The nascent β-(1,3)-glucan chain is then extruded across the inner membrane into the periplasmic space.

Genetic Organization: The crd Operon

The genes responsible for this compound biosynthesis in Agrobacterium sp. are typically organized in an operon, commonly referred to as the crd operon. This operon structure ensures the coordinated expression of the genes necessary for β-(1,3)-glucan production. A typical crd operon includes:

-

crdS : Encodes the catalytic subunit of the β-(1,3)-glucan synthase.

-

crdA and crdC : These genes encode accessory proteins that are thought to be involved in the translocation of the growing glucan chain across the bacterial membranes.

-

crdR : This gene often resides outside the main operon and encodes a regulatory protein that positively regulates the expression of the crdASC genes.[1]

Visualization of the Biosynthesis Pathway

Caption: The core biosynthetic pathway of β-(1,3)-glucan in bacteria.

Quantitative Data on β-(1,3)-Glucan Production

The production of β-(1,3)-glucan, such as this compound, is significantly influenced by the culture conditions, particularly the availability of carbon and nitrogen sources. Nitrogen limitation is a well-established trigger for the onset of this compound production in Agrobacterium sp.

Table 1: this compound Production by Agrobacterium sp. ATCC 31749 under Different Nitrogen Sources

| Nitrogen Source | Concentration | This compound Yield (g/L) | Biomass (g/L) | Reference |

| Ammonium Phosphate | 2.2 mM | > 4.0 | ~ 2.0 | [2][3] |

| Ammonium Phosphate | 3.3 mM | ~ 3.5 | ~ 2.5 | [2][3] |

| Urea | 0.30 g/L | 28.16 | Not Reported | |

| Sugarcane Molasses | Not Specified | 42 | Not Reported | |

| Condensed Corn Distiller Solubles (Mutant Strain) | Not Specified | 5.3 | Not Reported |

Table 2: Kinetic Parameters of UDP-Glucose Pyrophosphorylase (UGPase) from Escherichia coli

| Substrate | Km (mM) | Vmax (U/mg) | Reference |

| UTP | 0.07 - 0.14 | 340 | [4] |

| Glucose-1-Phosphate | 0.03 - 0.07 | 340 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of β-(1,3)-glucan biosynthesis.

Protocol 1: Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol is adapted from a colorimetric method for determining UGPase activity.

Principle: The activity of UGPase is determined by measuring the amount of pyrophosphate (PPi) released during the conversion of UTP and glucose-1-phosphate to UDP-glucose. The PPi is then hydrolyzed by inorganic pyrophosphatase to inorganic phosphate (Pi), which can be quantified using a colorimetric assay (e.g., Malachite Green).

Materials:

-

MOPS buffer (50 mM, pH 7.5)

-

MgCl₂ (10 mM)

-

UTP (1 mM)

-

Glucose-1-phosphate (1 mM)

-

Inorganic pyrophosphatase (1 U/mL)

-

Bacterial cell lysate or purified enzyme

-

Malachite Green phosphate assay kit

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing MOPS buffer, MgCl₂, UTP, and inorganic pyrophosphatase.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the bacterial cell lysate or purified UGPase.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the Malachite Green reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

-

Create a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi produced.

-

Calculate the enzyme activity in units (µmol of product formed per minute) per milligram of protein.

Protocol 2: Quantification of this compound using Aniline Blue

This protocol is based on the specific binding of the fluorescent dye aniline blue to β-(1,3)-glucans.[5]

Principle: Aniline blue exhibits enhanced fluorescence upon binding to the helical conformation of β-(1,3)-glucans. The intensity of the fluorescence is proportional to the concentration of the glucan.

Materials:

-

Aniline blue solution (0.1% in water)

-

1 N HCl

-

1 M Glycine/NaOH buffer (pH 9.5)

-

1 N NaOH

-

This compound standard solutions

-

Bacterial culture supernatant or purified this compound sample

-

Fluorometer

Procedure:

-

Prepare the Dye Mix: Combine 40 volumes of 0.1% aniline blue, 21 volumes of 1 N HCl, and 59 volumes of 1 M glycine/NaOH buffer.[5]

-

Sample Preparation: Dilute the bacterial culture supernatant or purified this compound sample 10-50 fold with 1 N NaOH to a final volume of 300 µL.[5]

-

Add 30 µL of 6 N NaOH and incubate at 80°C for 30 minutes.[5]

-

Immediately place the tube on ice to cool.[5]

-

Add 630 µL of the Dye Mix to the tube and mix well.[5]

-

Incubate at 50°C for 30 minutes.[5]

-

Allow the unbound dye to decolorize at room temperature for 30 minutes.[5]

-

Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of approximately 398 nm and an emission wavelength of approximately 502 nm.[5]

-

Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration in the unknown samples.

Protocol 3: Gene Expression Analysis of the crd Operon by RT-qPCR

This protocol outlines the steps for quantifying the expression levels of genes within the crd operon.

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of specific mRNA transcripts. The level of gene expression is determined by reverse transcribing the mRNA into cDNA, followed by amplification of the target gene using qPCR.

Materials:

-

Bacterial cells grown under inducing (nitrogen-limited) and non-inducing conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents

-

qPCR master mix (containing SYBR Green or a probe-based system)

-

Primers specific for the target genes (crdS, crdA, crdC) and a housekeeping gene (for normalization)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from bacterial cells using a commercial RNA extraction kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the crd genes and the housekeeping gene, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the inducing and non-inducing conditions, normalized to the expression of the housekeeping gene.

Logical Relationships and Experimental Workflows

References

- 1. Genetic Engineering of Agrobacterium Increases this compound Production through Increased Expression of the crdASC Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of nitrogen source concentration on this compound production by Agrobacterium sp. ATCC 31749 grown on prairie cordgrass hydrolysates | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli [frontiersin.org]

- 5. static.igem.org [static.igem.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Curdlan

For Researchers, Scientists, and Drug Development Professionals

Curdlan, a neutral bacterial exopolysaccharide, has garnered significant attention in the pharmaceutical and biomedical fields due to its unique physicochemical properties and biological activities. This high-molecular-weight polymer, composed of β-(1,3)-linked glucose residues, exhibits remarkable gelling capabilities and immunomodulatory effects, making it a promising biomaterial for a range of applications, including drug delivery, tissue engineering, and immunotherapy. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, with detailed data, experimental methodologies, and visual representations of its molecular structure and mechanisms of action.

Chemical Structure and Molecular Properties

This compound is a linear homopolymer of D-glucose with repeating β-(1,3)-glycosidic linkages.[1][2] Its unbranched structure is a key factor contributing to its unique conformational and gelling properties.[3][4] The general molecular formula for this compound is (C₆H₁₀O₅)ₙ.[1]

In aqueous systems, this compound can exist in three primary conformations: a single helix, a triple helix, and a random coil.[1][5] The transition between these conformations is influenced by factors such as temperature, pH, and the presence of certain solvents. In the solid state, this compound molecules often adopt a triple helical structure.[6]

Table 1: Molecular Properties of this compound

| Property | Description | Value Range | References |

| Molecular Formula | General repeating unit | (C₆H₁₀O₅)ₙ | [1] |

| Monomer Unit | Repeating saccharide | β-(1,3)-D-glucose | [7] |

| Average Degree of Polymerization | Number of glucose units | ~450 | [1][8] |

| Molecular Weight (Da) | Varies by source and measurement conditions | 5.3 × 10⁴ to 2.0 × 10⁶ (in 0.3 M NaOH) | [1][8] |

| Bacterial and fungal sources | 2.06 × 10⁴ to 5.0 × 10⁶ | [1] | |

| Water-soluble fraction | >136,000 | [7] | |

| Water-insoluble fraction | >159,000 | [7] | |

| Conformational States | In aqueous solution | Single helix, triple helix, random coil | [1][5] |

Physical Properties

Solubility

This compound is characteristically insoluble in water and alcohols at neutral pH but dissolves in alkaline solutions (e.g., NaOH), dimethyl sulfoxide (DMSO), and cadoxen.[6][8][9] This poor water solubility is attributed to strong inter- and intramolecular hydrogen bonding that favors a crystalline, triple-helical structure.[6] Chemical modifications, such as carboxymethylation and sulfation, can significantly enhance its water solubility by disrupting these hydrogen bonds.[6][10][11]

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water (cold or hot) | Insoluble | [6][9] |

| Ethanol | Insoluble | [12] |

| Alkaline Solutions (e.g., NaOH) | Soluble | [6][8] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][8] |

| Cadoxen | Soluble | [6] |

Gelation

One of the most remarkable properties of this compound is its ability to form gels upon heating. Two distinct types of gels can be formed depending on the temperature:

-

Low-set gel: A thermally reversible gel is formed when an aqueous suspension of this compound is heated to around 55-65°C and then cooled.[1][13] This gel is formed through the association of single-helical molecules via hydrogen bonds.[1]

-

High-set gel: A thermally irreversible gel is formed when the suspension is heated to temperatures above 80°C.[1][13] This robust gel is stabilized by hydrophobic interactions between triple-stranded helices.[1]

The strength of the this compound gel is dependent on the concentration of the polymer and the heating temperature.[13][14][15]

Table 3: Gelation Properties of this compound

| Property | Condition | Description | References |

| Low-set Gel Formation | Heating to ~55-65°C, then cooling | Thermally reversible | [1][5][13] |

| High-set Gel Formation | Heating >80°C | Thermally irreversible | [1][5][13] |

| Gel Strength (2% suspension) | Heated at 90°C | ~730 g/cm² | [15] |

| Heated at 95°C for 30 min | 270 g/cm² (1% suspension) to 750 g/cm² (2% suspension) | [14] | |

| pH Stability of Gel | pH 2.5 - 10 | Gel strength remains stable | [15] |

Thermal Properties

Thermogravimetric analysis (TGA) of this compound typically shows two main stages of weight loss. The first, occurring between 30°C and 200°C, is due to the evaporation of adsorbed water.[16][17][18] The second major weight loss, between 250°C and 400°C, corresponds to the thermal decomposition of the polymer.[17][18] Differential scanning calorimetry (DSC) reveals an endothermic peak around 110.8°C, also associated with water loss.[16]

Table 4: Thermal Properties of this compound

| Analysis Method | Temperature Range | Observation | Reference |

| TGA | 30-200°C | First weight loss (desorption of water) | [16][17][18] |

| TGA | 250-400°C | Second weight loss (polymer decomposition) | [17][18] |

| DSC | ~110.8°C | Endothermic peak (water loss) | [16] |

Chemical Modifications

The presence of multiple hydroxyl groups in the glucose repeating unit of this compound allows for various chemical modifications to alter its properties, particularly to improve its water solubility and expand its functionality.[10] Common modifications include:

-

Carboxymethylation: Introduces carboxymethyl groups, which disrupts the helical structure and significantly enhances water solubility.[6][10]

-

Sulfation: The addition of sulfate groups also improves water solubility and has been shown to influence its biological activity.[10][11]

-

Other Modifications: Phosphorylation, oxidation, esterification, amination, and cationization have also been explored to tailor this compound's properties for specific applications.[10]

Immunomodulatory Properties and Signaling Pathways

This compound is recognized by the immune system, primarily through the Dectin-1 receptor, a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells (DCs), and neutrophils.[19][20][21] It can also interact with Toll-like receptor 4 (TLR4).[19][22] This recognition triggers downstream signaling cascades that lead to the activation of immune cells and the production of various cytokines.

The interaction with Dectin-1 and TLR4 leads to the phosphorylation of downstream targets like Syk, MAPKs, Akt, Raf-1, and NF-κB.[19][22] This signaling cascade results in the maturation of dendritic cells, increased expression of surface molecules (CD40, CD80, CD86), and the production of pro-inflammatory cytokines such as IL-12, IL-1β, TNF-α, and IFN-β.[19][22] This potent immunomodulatory activity makes this compound a candidate for use as a vaccine adjuvant and in cancer immunotherapy.[19][23]

Diagrams and Visualizations

Chemical Structure of this compound

Caption: Chemical structure of the repeating β-(1,3)-D-glucose unit in this compound.

This compound Gelation Mechanism

Caption: Schematic of the temperature-dependent gelation mechanism of this compound.

This compound-Induced Immune Signaling Pathway

Caption: Simplified signaling pathway of this compound-mediated immune cell activation.

Experimental Protocols

Determination of Gel Strength

This protocol is adapted from methodologies described in food science and materials testing.[12][24][25]

-

Preparation of this compound Suspension: Prepare a 2% (w/v) aqueous suspension of this compound powder in deionized water. Homogenize the suspension to ensure uniform dispersion.

-

Gel Formation: Transfer a defined volume of the suspension into a standardized container (e.g., a glass tube). Heat the container in a water bath at a specific temperature (e.g., 90°C or 95°C) for a set duration (e.g., 10-30 minutes).

-

Cooling: Allow the gel to cool to room temperature to ensure it is fully set.

-

Measurement: Use a texture analyzer or rheometer equipped with a cylindrical plunger. The plunger is moved down into the gel at a constant speed (e.g., 250 mm/min).

-

Data Analysis: The gel strength is recorded as the force (in grams) required to break the gel surface, typically expressed in g/cm².

Viscosity and Molecular Weight Measurement

This protocol is based on viscometry methods for polymers.[26][27]

-

Sample Dissolution: Dissolve a known concentration of this compound in an appropriate solvent, such as DMSO or a dilute NaOH solution. Stirring at an elevated temperature (e.g., 80°C for DMSO) may be required for complete dissolution.[24]

-

Viscosity Measurement: Use a viscometer (e.g., an Ubbelohde viscometer) to measure the flow time of the solvent and the this compound solution at a constant temperature.

-

Calculation of Intrinsic Viscosity: Calculate the relative, specific, and reduced viscosities. The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity to zero concentration.

-

Molecular Weight Determination: The viscosity-average molecular weight (Mᵥ) can be estimated using the Mark-Houwink-Sakurada equation: [η] = KMᵥᵃ, where K and a are constants specific to the polymer-solvent system. For this compound in DMSO, reported values for K and a are 3.5×10⁻⁴ and 0.65, or 1.6×10⁻⁴ and 0.74, respectively.[26][27] Alternatively, Gel Permeation Chromatography (GPC) can be used for a more direct measurement of molecular weight distribution.[24]

Thermal Analysis (TGA/DSC)

This protocol outlines the general procedure for thermal analysis of this compound.[16][18]

-

Sample Preparation: Place a small, accurately weighed amount of dried this compound powder (typically 5-10 mg) into an appropriate crucible (e.g., aluminum for DSC, platinum for TGA).

-

TGA Analysis: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere. Record the weight loss as a function of temperature.

-

DSC Analysis: Place the sample and a reference crucible in the DSC instrument. Heat the sample over a desired temperature range (e.g., 30-450°C) at a constant rate. Record the heat flow to the sample relative to the reference.

-

Data Analysis: Analyze the resulting TGA thermogram for temperatures of decomposition and the DSC thermogram for endothermic and exothermic transitions.

This compound Purity and Identification

This protocol is based on standard pharmacopeial methods.[12][25][28][29]

-

Solubility Test: Confirm insolubility in water and solubility in 3N NaOH.

-

Gel Formation Test: Heat a 2% aqueous suspension in a boiling water bath for 10 minutes. A firm gel should form upon cooling.

-

Precipitate Formation with Cupric Tartrate:

-

Hydrolyze the this compound by heating a 2% suspension with sulfuric acid.

-

Neutralize the mixture and centrifuge.

-

Add the supernatant to hot alkaline cupric tartrate solution. A red precipitate of cuprous oxide confirms the presence of glucose units.

-

-

Assay for Glucose Content (Phenol-Sulfuric Acid Method):

-

Dissolve a known amount of this compound in 0.1 N NaOH.

-

Take an aliquot and react with a phenol solution and concentrated sulfuric acid.

-

Measure the absorbance at 490 nm and compare it to a glucose standard curve to determine the polysaccharide content.

-

References

- 1. Therapeutic and Industrial Applications of this compound With Overview on Its Recent Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Properties, chemistry, and applications of the bioactive polysaccharide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound: Structure | Pilgaard Polymers [pilgaardpolymers.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Introduction of this compound Optimizes the Comprehensive Properties of Methyl Cellulose Films - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Low Mw sulfated this compound with improved water solubility forms macromolecular complexes with polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. Effect of Gelation Temperature on the Molecular Structure and Physicochemical Properties of the this compound Matrix: Spectroscopic and Microscopic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Different Non-Ionic Polysaccharides on the Heat-Induced Gelling Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Physicochemical and Biological Evaluation of this compound-Poly(Lactic-Co-Glycolic Acid) Nanoparticles as a Host-Directed Therapy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | this compound, a Microbial β-Glucan, Has Contrasting Effects on Autoimmune and Viral Models of Multiple Sclerosis [frontiersin.org]

- 22. This compound activates dendritic cells through dectin-1 and toll-like receptor 4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. X3860E [fao.org]

- 26. Viscometry of this compound, a Linear (1→3)-β-D-Glucan, in DMSO or Alkaline Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Optimization, Purification and Physicochemical Characterization of this compound Produced by Paenibacillus sp. Strain NBR-10 – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 29. scispace.com [scispace.com]

Solubility of curdlan in different solvents.

An In-depth Technical Guide to the Solubility of Curdlan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a neutral, linear β-1,3-glucan of microbial origin, renowned for its unique thermal gelling properties and biological activities. A critical parameter governing its application in research, pharmaceuticals, and material science is its solubility. In its native state, this compound is insoluble in water and most common organic solvents due to the strong intra- and inter-molecular hydrogen bonds that maintain its rigid triple-helical structure.[1][2][3] However, it can be effectively dissolved in specific solvent systems, primarily alkaline solutions and polar aprotic solvents like dimethyl sulfoxide (DMSO).[1][4][5] This guide provides a comprehensive overview of this compound's solubility characteristics, presenting quantitative data, detailed experimental protocols for dissolution and solubility determination, and a visual representation of its solubility behavior.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the solvent system, pH, and temperature. While largely insoluble under neutral aqueous conditions, its structure can be disrupted to facilitate dissolution.

Aqueous and Organic Solvents

At ambient temperatures, this compound is considered insoluble in water, ethanol, acetone, and ether.[4][6] This insolubility is a key characteristic, stemming from its highly ordered crystalline and helical structure.[1][2] Heating this compound in water does not lead to true dissolution but rather to swelling and the formation of a gel at temperatures above 55°C.[7]

Alkaline Solutions

This compound readily dissolves in alkaline solutions, a property that is fundamental to its processing and derivatization.[5][8] Dissolution occurs as the alkaline medium disrupts the hydrogen bonds holding the helical structures together. The effective pH for dissolution is generally above 12.[4][9] Sodium hydroxide (NaOH) is the most commonly used alkali for this purpose. The conformation of the this compound molecule in solution, ranging from a rigid rod to a more flexible coil, can be influenced by the alkali concentration.[10][11]

Polar Aprotic Solvents

Dimethyl sulfoxide (DMSO) is an effective solvent for this compound.[1][5][10] In DMSO, the this compound polymer adopts a flexible, disordered single-chain conformation.[1][12] The dissolution process in DMSO can be slow and may require extended stirring or gentle heating to achieve a complete molecular solution.[13]

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound under various conditions as reported in the literature. It is important to note that "water solubility" for this compound can be a complex metric, often referring to the soluble fraction after a specific treatment (like alkali-neutralization or ultrasonication) rather than the solubility of the native polymer.

Table 1: Solubility of this compound in Different Solvent Systems

| Solvent System | Concentration / Conditions | Reported Solubility / Observation | Reference(s) |

| Water (Deionized) | Ambient Temperature | Insoluble / Poorly Soluble | [2][4][6][7] |

| Ethanol | Ambient Temperature | Insoluble | [6][14] |

| Acetone, Ether | Ambient Temperature | Insoluble | [4] |

| Sodium Hydroxide (NaOH) | pH > 12 | Soluble | [4][9] |

| Sodium Hydroxide (NaOH) | 0.1 N | Soluble at 9.8 - 10.2 mg/mL | [15] |

| Sodium Hydroxide (NaOH) | 3 N | Soluble (0.2 g in 5 mL H₂O + 1 mL NaOH) | [6][14] |

| Dimethyl Sulfoxide (DMSO) | Room Temp or 60-90°C | Soluble (may require extended time/heating) | [1][13] |

Table 2: Water Solubility of Modified or Treated this compound

| Treatment Method | Conditions | Resulting Water Solubility (%) | Reference(s) |

| Film Casting | Dried film submerged in H₂O at 20°C for 1h | ~20% | [4] |

| Lyophilization (from DMSO) | Sample stirred in H₂O for 12h | 7.90 ± 0.34% | [12] |

| Lyophilization (from 0.1 M NaOH) | Sample stirred in H₂O for 12h | 6.79 ± 0.38% | [12] |

| Ultrasonication in DMSO | 60 min treatment | 16.26 ± 0.46% | [3][12] |

| Ultrasonication in 0.1 M NaOH | 60 min treatment | 13.62 ± 0.23% | [3][12] |

| Alkali-Neutralization (AN) | Treatment with NaOH then HCl | Significantly increased water solubility | [2] |

| Sulfation | Partial chemical modification | Enhanced water solubility | [16] |

Experimental Protocols

Accurate and reproducible preparation of this compound solutions is crucial for experimental success. The following section details methodologies for dissolving this compound and determining its solubility.

Protocol for Dissolution in Alkaline Solution

This protocol is suitable for preparing stock solutions of this compound for gel formation, film casting, or chemical modification.

-

Dispersion: Weigh the desired amount of this compound powder and add it to the required volume of deionized water in a beaker with a magnetic stirrer. Stir vigorously for 1 hour at room temperature to ensure the powder is fully dispersed and hydrated.[4]

-

Alkalization: Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 3 M or 10 M) dropwise to the stirring suspension until the desired final concentration (e.g., 0.1 M to 0.5 M) is reached.[4][15]

-

Dissolution: Continue stirring at room temperature. The suspension will gradually become clear as the this compound dissolves. This may take several hours. Gentle heating (e.g., up to 50°C) or sonication can be used to expedite dissolution.[15]

-

Neutralization (Optional): For applications requiring a neutral pH, the alkaline solution can be neutralized by the slow addition of an acid, such as hydrochloric acid (HCl), while monitoring the pH. This process, known as alkali-neutralization (AN), typically results in the formation of a gel or a regenerated this compound suspension with altered properties.[4][17]

Protocol for Dissolution in DMSO

This method is often used for preparing samples for chemical synthesis (e.g., sulfation) or analytical characterization where an aqueous system is not desired.

-

Drying/Activation (Optional but Recommended): As this compound is hygroscopic and water can interfere with certain reactions, it is recommended to dry the this compound powder under vacuum over a desiccant (e.g., P₂O₅) overnight.[13] For some procedures, an "activation" step involving sequential suspension in acetone and ether has been reported to improve subsequent solubility in DMSO.[13]

-

Dispersion: Add the dried this compound powder to anhydrous DMSO in a flask equipped with a magnetic stirrer.

-

Dissolution: Stir the mixture at room temperature. Complete dissolution can take several hours to overnight.[13]

-

Heating (Optional): To accelerate the process, the mixture can be heated to 60-90°C with continuous stirring until the solution is clear.[13]

Protocol for Determining Water Solubility

This gravimetric method is adapted from protocols used for this compound-based films and powders.[2][4]

-

Sample Preparation: Prepare a known mass of the this compound sample (e.g., a dried film or lyophilized powder). Let this initial dry mass be Mᵢ. For powders, 100 mg is a typical starting amount.[2]

-

Immersion/Stirring: Submerge the sample in a defined volume of deionized water (e.g., 50 mL for a film, 5 mL for a powder).[2][4] Stir the mixture at a constant temperature (e.g., 20°C) for a specified duration (e.g., 1 hour for films, 12 hours for powders).[2][4]

-

Separation: Separate the insoluble portion from the water. For films, carefully remove the remaining film from the water. For powders, centrifuge the suspension and discard the supernatant.

-

Drying: Dry the remaining insoluble material in an oven at 105°C until a constant weight is achieved. Let this final dry mass be Mf.[4]

-

Calculation: Calculate the water solubility (WS) as a percentage using the following equation: WS (%) = [(Mᵢ - Mf) / Mᵢ] x 100

Visualization of Solubility Pathways

The following diagram illustrates the logical relationships and pathways for processing and dissolving this compound based on its solvent interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Introduction of this compound Optimizes the Comprehensive Properties of Methyl Cellulose Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization, Purification and Physicochemical Characterization of this compound Produced by Paenibacillus sp. Strain NBR-10 – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. fao.org [fao.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Viscometry of this compound, a Linear (1→3)-β-D-Glucan, in DMSO or Alkaline Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ultrasonic treatment affects the macromolecular, conformational, structural and rheological properties of this compound in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US5512672A - this compound sulfate - Google Patents [patents.google.com]

- 14. X3860E [fao.org]

- 15. This compound 54724-00-4 [sigmaaldrich.com]

- 16. Low Mw sulfated this compound with improved water solubility forms macromolecular complexes with polycytidylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of this compound Edible Films - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Low-Set and High-Set Curdlan Gels for Researchers and Drug Development Professionals

Curdlan, a linear β-(1,3)-glucan, is a bacterial polysaccharide with the remarkable ability to form two distinct types of thermogels: low-set and high-set gels. These gels, while chemically identical, exhibit significant differences in their molecular structure, physical properties, and formation mechanisms. This guide provides a comprehensive technical overview of these differences, tailored for researchers, scientists, and professionals in drug development who seek to leverage the unique characteristics of this compound-based hydrogels.

Core Differences: Formation and Molecular Structure

The primary determinant in the formation of either a low-set or a high-set this compound gel is the temperature to which the aqueous this compound suspension is heated.[1][2][3] This temperature variation triggers different molecular conformations and intermolecular interactions, leading to gels with distinct properties.[2][4]

Low-Set this compound Gels are formed when an aqueous suspension of this compound is heated to a moderate temperature, typically between 55°C and 65°C, and then cooled.[4] This process is thermally reversible.[2][4] At these temperatures, the this compound molecules undergo a conformational change to form single-helix structures.[1][5] The gel network is then established through the formation of hydrogen bonds between these single-helical chains.[2][5]

High-Set this compound Gels , in contrast, are formed by heating the this compound suspension to temperatures above 80°C.[2][4][6] This process is thermally irreversible.[2] At these higher temperatures, the single helices further associate into more stable, ordered triple-helical structures.[1][4][5][7] The subsequent gel network is primarily stabilized by hydrophobic interactions between these triple helices.[2][4][5] Structurally, high-set gels are observed to be more homogeneous compared to low-set gels.[8]

The following diagram illustrates the conformational changes and interactions involved in the formation of low-set and high-set this compound gels.

References

- 1. Preparation of Single-Helical this compound Hydrogel and Its Activation with Coagulation Factor G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic and Industrial Applications of this compound With Overview on Its Recent Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Gelation Temperature on the Molecular Structure and Physicochemical Properties of the this compound Matrix: Spectroscopic and Microscopic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of physicochemical and textural properties of myofibrillar protein gels and low-fat model sausage containing various levels of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of the structure and the transport properties of low-set and high-set this compound hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biocompatibility and Biodegradability of Curdlan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curdlan, a neutral, water-insoluble linear β-(1→3)-glucan produced by the bacterium Alcaligenes faecalis, has emerged as a promising biomaterial for a wide range of applications in the pharmaceutical and biomedical fields. Its unique physicochemical properties, including its ability to form thermally irreversible gels, coupled with its inherent biological activities, make it an attractive candidate for use in drug delivery, tissue engineering, and as an immunomodulatory agent.[1][2][3] This technical guide provides a comprehensive overview of the biocompatibility and biodegradability of this compound, presenting key data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support researchers and developers in harnessing the full potential of this versatile biopolymer.

Biocompatibility of this compound

The biocompatibility of a biomaterial is paramount to its successful application in the human body. Extensive in vitro and in vivo studies have demonstrated that this compound and its derivatives are generally well-tolerated and exhibit low cytotoxicity.

In Vitro Cytotoxicity

A common method to assess the cytotoxicity of a material is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Studies have consistently shown that this compound-based materials, such as hydrogels and scaffolds, are non-cytotoxic to a variety of cell types, including fibroblasts, osteoblasts, and chondrocytes.[2][4]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound-Based Materials

| This compound Formulation | Cell Line | Assay | Results | Reference |

| This compound-chitosan scaffold | L929 mouse fibroblasts | MTT | Non-cytotoxic | [4] |

| This compound derivatives | Murine B16 melanoma, Human HEp-2 laryngeal carcinoma | Not specified | No cytotoxic activity | [2][3] |

| This compound-PLGA nanoparticles | RAW264.7 macrophages | MTT | Non-toxic over 72h | [5] |

Note: Specific IC50 values for pure this compound are not widely reported, as it is generally considered non-toxic at typical concentrations used in biomaterial applications.

Hemocompatibility

For blood-contacting applications, the hemocompatibility of a biomaterial is a critical safety parameter. The hemolysis assay, which measures the degree of red blood cell lysis caused by a material, is a standard in vitro test for hemocompatibility. This compound-based materials have generally shown good hemocompatibility, with low hemolysis percentages. For instance, this compound-conjugated PLGA nanoparticles have been shown to be non-hemolytic.[6] However, the addition of other components to this compound formulations can influence their hemolytic activity.[6] According to ASTM F756-17, materials are categorized based on their hemolytic index: non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), and hemolytic (>5% hemolysis).[6][7]

Table 2: Hemocompatibility of this compound-Containing Nanoparticles

| Nanoparticle Formulation | Hemolysis Rate | Classification | Reference |

| This compound-PLGA nanoparticles | Not specified | Non-hemolytic | [5] |

| CR–PLD–Fe3O4–Ag hydrogel | 13% | Hemolytic | [6] |

| MNP@CSA-13 | ~1% | Non-hemolytic | [6] |

Immunomodulatory Effects

As a β-glucan, this compound is recognized by the innate immune system, primarily through the Dectin-1 receptor expressed on myeloid cells such as macrophages and dendritic cells.[1][8][9][10][11] This interaction triggers a downstream signaling cascade that can lead to the production of cytokines and chemokines, thereby modulating the immune response. This property is being explored for applications in vaccine adjuvants and cancer immunotherapy.[9]

Biodegradability of this compound

The biodegradable nature of this compound is a significant advantage for its use in temporary medical implants and drug delivery systems, as it allows for gradual resorption by the body without the need for surgical removal.

Enzymatic Degradation

The primary mechanism of this compound degradation in vivo is enzymatic hydrolysis by β-(1→3)-glucanases.[12] These enzymes cleave the β-(1→3)-glycosidic bonds of the this compound backbone, resulting in the formation of smaller, water-soluble oligosaccharides.[12][13][14][15][16][17] The rate of degradation can be influenced by the formulation of the this compound-based material. For example, a this compound-chitosan scaffold showed a slower degradation rate compared to a pure chitosan scaffold.[4][18]

Table 3: In Vitro Degradation of this compound-Based Scaffolds

| Scaffold Composition | Degradation Conditions | Mass Loss (after 12 days) | Reference |

| Chitosan | Enzymatic | 15% | [4] |

| This compound-Chitosan | Enzymatic | 8.5% | [4][18] |

Some studies have also investigated the degradation of hydrogels using lysozyme, which is present in bodily fluids.[19][20][21]

Chemical Degradation

In addition to enzymatic degradation, this compound can also be broken down through chemical hydrolysis, such as acid hydrolysis.[15] This method is often used in laboratory settings to produce this compound oligosaccharides for research purposes.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the in vitro cytotoxicity of a biomaterial extract.

References

- 1. Dectin-1-mediated Signaling Leads to Characteristic Gene Expressions and Cytokine Secretion via Spleen Tyrosine Kinase (Syk) in Rat Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound derivatives able to enhance cytostatic drugs activity on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound–Chitosan Electrospun Fibers as Potential Scaffolds for Bone Regeneration | MDPI [mdpi.com]

- 5. Physicochemical and Biological Evaluation of this compound-Poly(Lactic-Co-Glycolic Acid) Nanoparticles as a Host-Directed Therapy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review: hemocompatibility of magnetic nanoparticles and their regenerative medicine, cancer therapy, drug delivery, and bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of factors impacting material-mediated hemolysis results in the ASTM F756-17 testing standard | FDA [fda.gov]

- 8. The Dectin 1 Agonist this compound Regulates Osteoclastogenesis by Inhibiting Nuclear Factor of Activated T cells Cytoplasmic 1 (NFATc1) through Syk Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of the innate immune receptor Dectin-1 upon formation of a “phagocytic synapse” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural insights into this compound degradation via a glycoside hydrolase containing a disruptive carbohydrate-binding module - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Chitosan-Lysozyme Conjugates for Enzyme-Triggered Hydrogel Degradation in Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Preparation of Curdlan Hydrogels for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Curdlan, a linear β-1,3-glucan produced by the bacterium Alcaligenes faecalis, is a versatile biopolymer with significant potential in biomedical applications.[1] Its ability to form hydrogels with tunable mechanical properties, high water retention capacity, and biocompatibility makes it an excellent candidate for creating scaffolds for 3D cell culture, tissue engineering, and as a carrier for drug delivery.[1][2][3] this compound hydrogels can be prepared through various methods, including thermal gelation, chemical crosslinking, and ion-induced gelation, allowing for the creation of diverse hydrogel structures suitable for specific cell types and applications.[2][4]

These application notes provide detailed protocols for preparing this compound hydrogels for cell culture, summarizing key quantitative data for hydrogel characterization, and outlining experimental workflows.

Data Presentation: Properties of this compound Hydrogels

The properties of this compound hydrogels can be tailored by varying the preparation method and concentration of this compound and crosslinking agents. The following tables summarize quantitative data from various studies.

Table 1: Physicochemical Properties of this compound Hydrogels

| This compound Concentration (wt. %) | Crosslinking Method | Pore Diameter (nm) | Swelling Ratio (%) | Water Vapor Transmission Rate (g/m²/day) | Reference |

| 5 | Ion-exchange dialysis with 2% CaCl₂ | 14 - 48 | ~974 | >2000 | [4] |

| 8 | Ion-exchange dialysis with 2% CaCl₂ | 14 - 48 | ~1100 | >2000 | [4] |

| 11 | Ion-exchange dialysis with 2% CaCl₂ | 14 - 48 | ~1229 | >2000 | [4] |

| Not Specified | Covalent cross-linking with diepoxy agent | 50,000 - 75,000 | 2100 - 2400 | Not Reported | [5] |

Table 2: Biological Properties of this compound Hydrogels

| This compound Concentration (wt. %) | Cell Type | Key Findings | Reference |

| 11 | Normal Human Skin Fibroblasts (BJ cell line) | Significantly enhanced fibroblast viability and proliferation.[4] | [4] |

| Not Specified | Mouse Fibroblast L929 cells | No cytotoxic effect observed.[6] | [6] |

| Not Specified | Primary Fibroblasts | Nontoxic and inhibited adhesion in some variants.[7] | [7] |

Experimental Protocols

Two common methods for preparing this compound hydrogels for cell culture are presented below: ion-exchange dialysis for creating ionically crosslinked hydrogels and chemical crosslinking for covalently bonded networks.